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molecular formula C8H13NO B1267877 1-Azabicyclo[3.3.1]nonan-4-one CAS No. 61108-24-5

1-Azabicyclo[3.3.1]nonan-4-one

Cat. No. B1267877
M. Wt: 139.19 g/mol
InChI Key: SAFJJNGLNXXSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04940703

Procedure details

Anhydrous potassium t-butoxide (45.8 g) in anhydrous toluene (1.0 dm3) was heated at reflux and 1-carboethoxyethyl-3-carboethoxyethylpiperidine (35.0 g) in toluene (250 ml) was added over 2 hours. Reflux was maintained for a further 4 hours before cooling to room temperature and concentrated hydrochloric acid (300 ml) was added. The mixture was stirred for 1 hour, then the organic layer was separated and extracted with concentrated hydrochloric acid (225 ml×4). The combined acid extracts were heated at reflux for 16 hours, then basified to pH 10 with potassium carbonate and extracted with chlorofeny (300 ml×6). The combined organic extracts were dried (MgSO4) and concentrated in vacuo to an orange semi-solid (9.7 g). This was purified by chromatography (Alumina grade III) by gradient elution in 3-10% methanol in ethyl acetate. The title compound was isolated as light orange semi-solid (3.5 g). δH (360 MHz, CDCl3), 1.55 (1H, m, CHH), 1.7-1.8 (1H, m, CHH), 1.95 (2H, m, CH2), 2.4 (1H, s, CH), 2.55 (2H, m, CH2CO), 3.1-3.4 (6H, m, 3×CH2N); m/z 139 (M+) (100%).
Quantity
45.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-carboethoxyethyl-3-carboethoxyethylpiperidine
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)([O-:4])C.[K+].C(C([N:14]1[CH2:19][CH2:18][CH2:17][CH:16]([CH2:20][CH2:21][C:22](OCC)=O)[CH2:15]1)C)(OCC)=O.Cl>C1(C)C=CC=CC=1>[N:14]12[CH2:15][CH:16]([CH2:17][CH2:18][CH2:19]1)[C:20](=[O:4])[CH2:21][CH2:22]2 |f:0.1|

Inputs

Step One
Name
Quantity
45.8 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
1-carboethoxyethyl-3-carboethoxyethylpiperidine
Quantity
35 g
Type
reactant
Smiles
C(=O)(OCC)C(C)N1CC(CCC1)CCC(=O)OCC
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
Reflux
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for a further 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with concentrated hydrochloric acid (225 ml×4)
TEMPERATURE
Type
TEMPERATURE
Details
The combined acid extracts were heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chlorofeny (300 ml×6)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an orange semi-solid (9.7 g)
CUSTOM
Type
CUSTOM
Details
This was purified by chromatography (Alumina grade III) by gradient elution in 3-10% methanol in ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N12CCC(C(CCC1)C2)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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